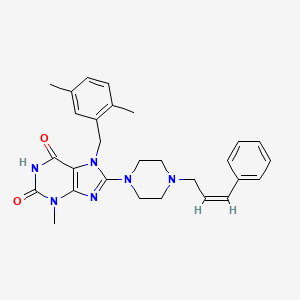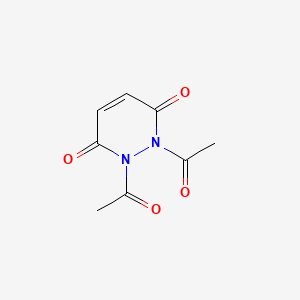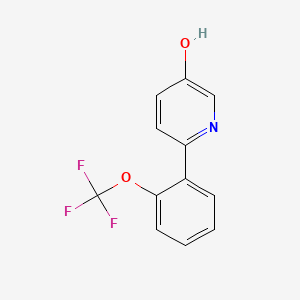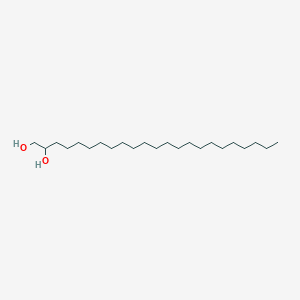
1,2-Tricosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Tricosanediol is a long-chain diol with the molecular formula C23H48O2. It is a white solid compound that contains 23 carbon atoms and two hydroxyl groups located at the first and second positions of the carbon chain. This compound is primarily used as a surfactant, lubricant, emulsifier, and preservative .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Tricosanediol can be synthesized through the hydrogenation of 1,2-Tricosanedione. The reaction involves the reduction of the ketone groups to hydroxyl groups using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 1,2-Tricosanedione under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product. The reaction is carried out in a hydrogenation reactor, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Tricosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C or PtO2) is used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2-Tricosanedione or tricosanoic acid.
Reduction: Formation of tricosane.
Substitution: Formation of 1,2-dihalotricosane or 1,2-dialkyltricosane.
Scientific Research Applications
1,2-Tricosanediol has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for long-chain diols.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a lubricant and preservative in industrial applications
Mechanism of Action
The mechanism of action of 1,2-Tricosanediol involves its interaction with lipid membranes and proteins. The hydroxyl groups of the compound can form hydrogen bonds with polar head groups of lipids, thereby stabilizing lipid bilayers. Additionally, the long hydrophobic carbon chain can interact with hydrophobic regions of proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,23-Tricosanediol: Another long-chain diol with hydroxyl groups at the first and twenty-third positions.
1,2-Eicosanediol: A similar compound with a shorter carbon chain (20 carbon atoms).
1,2-Tetracosanediol: A similar compound with a longer carbon chain (24 carbon atoms).
Uniqueness
1,2-Tricosanediol is unique due to its specific positioning of hydroxyl groups and its 23-carbon chain length, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications as a surfactant, lubricant, and emulsifier .
Properties
CAS No. |
101489-27-4 |
|---|---|
Molecular Formula |
C23H48O2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
tricosane-1,2-diol |
InChI |
InChI=1S/C23H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24/h23-25H,2-22H2,1H3 |
InChI Key |
NQLZSOFWYPHLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,5-dimethylphenyl)-3-heptyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083583.png)
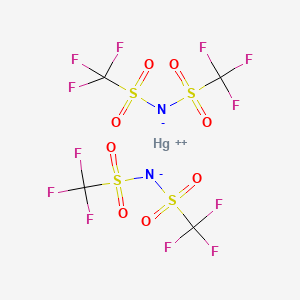
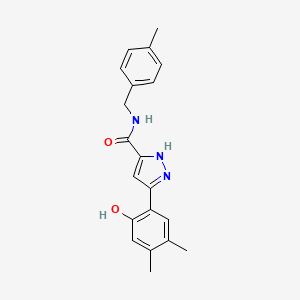
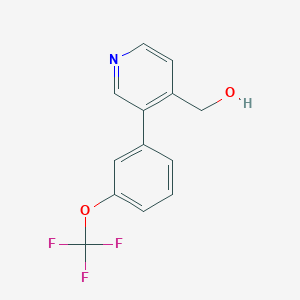
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
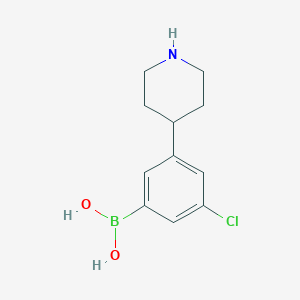

![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
